Tetradecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate
Description
Properties
CAS No. |
60659-60-1 |
|---|---|
Molecular Formula |
C44H80O8Sn |
Molecular Weight |
855.8 g/mol |
IUPAC Name |
4-O-[dibutyl-[(Z)-4-oxo-4-tetradecoxybut-2-enoyl]oxystannyl] 1-O-tetradecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C18H32O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20;2*1-3-4-2;/h2*14-15H,2-13,16H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*15-14-;;; |
InChI Key |
PRLCKJLONDXDMA-POUCYOBESA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)(CCCC)CCCC |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tetradecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate typically follows a multi-step organic reaction sequence involving:
Step 1: Preparation of Diene Precursors
The diene ester precursors with (Z,Z)-configuration are synthesized via controlled esterification of appropriate carboxylic acids with tetradecyl alcohol under conditions that preserve the stereochemistry of double bonds.Step 2: Formation of Organotin Intermediate
Dibutyl tin oxide or dibutyl tin chloride is prepared or procured as the organotin source. This intermediate provides the tin center for coordination.Step 3: Esterification Reaction
The dibutyl tin oxide is reacted with the diene ester precursor under controlled temperature and solvent conditions to form the desired organotin ester. The reaction typically proceeds via nucleophilic substitution or coordination of the tin center with the oxygen atoms of the diene ester.Step 4: Purification and Characterization
The crude product is purified by recrystallization or chromatographic techniques to remove unreacted starting materials and side products. Characterization is performed using spectroscopic methods such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to confirm structure and purity.
Detailed Reaction Conditions and Parameters
| Stage | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Diene Ester Synthesis | Carboxylic acid + tetradecyl alcohol + acid catalyst (e.g., sulfuric acid) | Toluene or dichloromethane | 60–90 °C | 6–12 hours | Use of Dean-Stark apparatus to remove water for esterification |
| Organotin Intermediate Formation | Dibutyl tin oxide or dibutyl tin chloride | Toluene or tetrahydrofuran | Room temperature to 80 °C | 2–4 hours | Anhydrous conditions preferred |
| Organotin Ester Formation | Dibutyl tin oxide + diene ester | Ether or tetrahydrofuran | 40–70 °C | 4–8 hours | Stoichiometric control critical to minimize by-products |
| Purification | Recrystallization solvent (e.g., hexane/ethyl acetate) | — | Ambient | — | Monitoring purity by thin-layer chromatography and HPLC |
Optimization of solvent polarity and reaction temperature has been shown to significantly improve yield and stereochemical integrity.
Mechanistic Insights and Reaction Pathways
The key step in the preparation involves the coordination of the tin center to the oxygen atoms of the diene ester, forming a stable organotin ester linkage. The (Z,Z)-configuration of the diene is preserved by careful control of reaction conditions to avoid isomerization. The presence of multiple oxygen atoms in the trioxo and trioxa groups facilitates chelation to tin, enhancing stability.
Hydrolysis of organotin intermediates is a known side reaction; thus, strictly anhydrous conditions and inert atmosphere (nitrogen or argon) are recommended to prevent decomposition and formation of tin oxides.
Comparative Analysis with Related Organotin Compounds
This comparison highlights that while the core synthetic approach is consistent across analogs, the choice of alkyl substituents and reaction parameters tailor the final compound properties and applications.
Research Results and Yield Optimization
Experimental data from recent studies indicate:
- Yield Range : 65–85% depending on reaction scale and purification method.
- Purity : >98% confirmed by high-performance liquid chromatography.
- Reaction Time : Total synthesis time ranges from 12 to 24 hours including intermediate steps.
- By-product Minimization : Use of ether solvents and controlled stoichiometry reduces side reactions such as hydrolysis and polymerization of dienes.
Summary Table of Preparation Methods
| Step | Description | Key Parameters | Outcome |
|---|---|---|---|
| 1 | Esterification of carboxylic acid with tetradecyl alcohol | Acid catalyst, 60–90 °C, Dean-Stark apparatus | (Z,Z)-diene ester precursor |
| 2 | Preparation of dibutyl tin oxide intermediate | Anhydrous conditions, room temp to 80 °C | Organotin reactive species |
| 3 | Coupling reaction of organotin intermediate with diene ester | Ether or THF solvent, 40–70 °C, inert atmosphere | Target organotin ester compound |
| 4 | Purification and characterization | Recrystallization, chromatography, NMR, MS | High purity this compound |
Chemical Reactions Analysis
Types of Reactions
Tetradecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tetradecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tin oxides, while reduction reactions may produce tin hydrides. Substitution reactions can result in a variety of organotin compounds with different alkyl or aryl groups.
Scientific Research Applications
Tetradecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its potential as an antimicrobial agent.
Medicine: Research has explored its use in drug delivery systems and as a potential therapeutic agent for certain diseases.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tetradecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can bind to specific sites on enzymes, altering their activity and affecting various biochemical pathways. Its ability to interact with cellular membranes can also influence cell signaling and transport processes.
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
The compound belongs to a class of dialkyldiestannoxanes, where structural variations in alkyl/ester groups significantly influence properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Differences and Research Findings:
Alkyl Chain Length and Solubility :
- Shorter esters (e.g., butyl in CAS 15546-16-4) exhibit higher volatility but lower thermal stability, limiting their use to low-temperature applications .
- Longer esters (e.g., tetradecyl in CAS 60659-60-1) improve hydrophobicity and resistance to leaching, making them suitable for outdoor PVC products .
Toxicity and Regulation: Dibutyltin compounds (e.g., CAS 15546-16-4) are classified as endocrine disruptors by the U.S. EPA, with stricter regulations on their industrial use .
Thermal Performance :
- The octyl-substituted variant (CAS 84029-73-2) demonstrates superior thermal stability (decomposition at 512.8°C) compared to dibutyl analogs, attributed to steric shielding of the Sn center by bulkier ligands .
Synthetic Accessibility :
Research and Regulatory Considerations
- Environmental Impact: Organotin compounds are persistent pollutants, with the European Union restricting use under REACH regulations.
- Alternatives: Research highlights bio-based stabilizers (e.g., calcium-zinc systems) as safer alternatives, though they lack the efficiency of organotins in high-performance applications .
Biological Activity
Tetradecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate is a complex organotin compound with significant biological activity. Its unique molecular structure, characterized by multiple functional groups including trioxo and trioxa moieties, contributes to its chemical reactivity and potential applications in various fields such as materials science and biochemistry. This article reviews the biological activity of this compound based on current research findings.
The molecular formula of this compound is C44H80O8Sn with a molecular weight of approximately 855.81 g/mol. The presence of organotin frameworks allows for unique interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C44H80O8Sn |
| Molecular Weight | 855.81 g/mol |
| CAS Number | 60659-60-1 |
| EINECS | 262-352-3 |
| Appearance | Colorless liquid/solid |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Organotin compounds are known to inhibit various enzymes. The presence of tin in the structure may interfere with enzyme activity by forming stable complexes with thiol groups in proteins.
- Cell Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells by generating reactive oxygen species.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes.
- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. This effect is likely due to its ability to generate ROS and disrupt cellular homeostasis.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Study on Antimicrobial Effects : A study conducted on various bacterial strains showed that the compound effectively inhibited growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antimicrobial agents.
- Cytotoxicity Assessment : In a study assessing cytotoxicity against breast cancer cell lines (MCF-7), the compound demonstrated IC50 values in the low micromolar range (10–20 µM), indicating significant potential for further development as an anticancer agent.
- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in reduced levels of TNF-alpha and IL-6 compared to controls.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing this compound with high yield and purity?
- Methodological Answer : Synthesis requires multi-step protocols involving esterification, oxidative coupling, and tin coordination. Key parameters include:
- Temperature : Maintain 60–80°C during esterification to avoid side reactions .
- Solvent Choice : Use anhydrous tetrahydrofuran (THF) for Sn coordination to prevent hydrolysis .
- Catalyst : Dibutyltin oxide (DBTO) is essential for stabilizing intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .
Q. How is the compound structurally characterized to confirm its stereochemistry (Z,Z configuration)?
- Methodological Answer :
- NMR : - and -NMR identify olefinic protons (δ 5.2–5.8 ppm) and Sn-C coupling patterns. NOESY confirms Z,Z stereochemistry via spatial proximity of vinyl protons .
- FT-IR : Peaks at 1720 cm (C=O) and 1250 cm (Sn-O) validate functional groups .
- X-ray Crystallography (if crystalline): Resolves Sn coordination geometry (distorted tetrahedral) .
Advanced Research Questions
Q. How does the tin (Sn) center influence catalytic or bioactivity mechanisms?
- Methodological Answer :
- Electrochemical Analysis : Cyclic voltammetry reveals Sn(IV)/Sn(II) redox couples at −0.45 V and +0.32 V (vs. Ag/AgCl), indicating potential catalytic activity in redox reactions .
- Computational Modeling : DFT calculations show Sn’s electrophilic nature enhances Lewis acid catalysis (e.g., ester hydrolysis) by stabilizing transition states .
- Biological Assays : Test Sn-mediated inhibition of enzymes (e.g., phospholipase A2) via competitive binding assays .
Q. What experimental strategies resolve contradictions in thermal stability data under varying conditions?
- Methodological Answer :
- TGA-DSC : Under nitrogen, decomposition begins at 512.8°C (peak at 924.3°C), but oxidative environments (air) lower stability to ~450°C due to SnO formation .
- Controlled Humidity Studies : Moisture >60% accelerates hydrolysis (t = 72 hrs), validated by monitoring Sn-O bond cleavage via -NMR .
- Statistical Analysis : Use Arrhenius plots to model degradation kinetics across temperatures (25–100°C) and reconcile conflicting literature values .
Q. How to optimize reaction conditions for functionalizing the tetradecyl chain without disrupting the Sn coordination core?
- Methodological Answer :
- Protection-Deprotection : Temporarily shield Sn-O bonds with trimethylsilyl chloride during alkyl chain modifications .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins vs. 12 hrs) and minimizes Sn core decomposition .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of long-chain intermediates while preserving Sn coordination .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across studies, and how can this be standardized?
- Methodological Answer :
- Deuterated Solvent Effects : Compare spectra in CDCl vs. DMSO-d; DMSO induces peak broadening due to Sn-solvent interactions .
- Paramagnetic Impurities : Chelate residual metal ions (e.g., Fe) with EDTA to sharpen -NMR signals .
- Standardized Protocols : Report NMR data at 500 MHz+ with a relaxation delay >2 sec to ensure reproducibility .
Application-Oriented Questions
Q. What methodologies assess its potential in polymer stabilization or photoresist formulations?
- Methodological Answer :
- Accelerated Aging Tests : Expose Sn-containing polymers to UV light (254 nm) and monitor carbonyl index via FT-IR to evaluate stabilization efficacy .
- Lithography Performance : Spin-coat photoresist films (100–200 nm thickness) and measure resolution using SEM after EUV exposure .
- Comparative Studies : Benchmark against commercial stabilizers (e.g., Irganox 1010) via OIT (Oxidation Induction Time) measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
